molecular formula C44H52Cl2N4O4S B12698674 N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate CAS No. 85187-88-8

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate

Cat. No.: B12698674
CAS No.: 85187-88-8
M. Wt: 803.9 g/mol
InChI Key: AJSXYXQFLIXLSN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate is a synthetic organic compound It is characterized by the presence of a chloroethyl group, a methyl group, and a trimethylindolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine, N-methylaniline, and 1,3,3-trimethylindole.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The synthesis may involve multiple steps, including alkylation, condensation, and quaternization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe or dye.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves its interaction with molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with DNA, proteins, or enzymes.

    Pathways Involved: It may affect cellular pathways related to apoptosis, cell cycle regulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline
  • **N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

Uniqueness

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate is unique due to its specific combination of functional groups and its sulfate counterion, which may influence its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

85187-88-8

Molecular Formula

C44H52Cl2N4O4S

Molecular Weight

803.9 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate

InChI

InChI=1S/2C22H26ClN2.H2O4S/c2*1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h2*5-14H,15-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

AJSXYXQFLIXLSN-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.